molecular formula C16H20N4O3S B2955362 (3-(dimethylamino)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034289-35-3

(3-(dimethylamino)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2955362
CAS No.: 2034289-35-3
M. Wt: 348.42
InChI Key: XWXVWIQLRSXSAE-UHFFFAOYSA-N
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Description

The compound “(3-(dimethylamino)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is a core component of many natural products and commercially available drugs .


Molecular Structure Analysis

The molecular formula of the compound is C16H20N4O3S, and it has a molecular weight of 348.42. The structure includes an imidazole ring, which is a five-membered ring containing two nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization

The compound (3-(dimethylamino)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone and related structures have been utilized in various synthetic and characterization studies. These studies primarily focus on the synthesis of novel heterocyclic compounds, exploring their structure and potential applications. For instance, reactions of related dimethylamino phenyl compounds with NH-acidic heterocycles have led to the synthesis of 4H-imidazoles, demonstrating the reactivity of such structures towards the formation of heterocyclic compounds with potential biological activities (Mukherjee-Müller et al., 1979). Similarly, another study focused on the convenient synthesis of 1,3-dimethyl(5H,7H)imidazo(4,5-d)pyrimidine-2,4,6-trithione, highlighting the synthetic utility of dimethylamino phenyl compounds (Ojima & Inaba, 1979).

Catalytic Applications

Some dimethylamino phenyl derivatives have been explored for their catalytic applications. For example, a sulfonated Schiff base dimethyltin(IV) coordination polymer synthesized from related structures demonstrated its utility as a catalyst for the Baeyer–Villiger oxidation of ketones to esters or lactones under solvent-free conditions, showcasing the versatility of such compounds in catalysis and green chemistry (Martins et al., 2016).

Biological Activity Evaluation

Compounds bearing the dimethylamino phenyl moiety have been assessed for their biological activities. A study on the synthesis, structure, and biological activities of novel N-phenylpyrazolyl aryl methanones derivatives, including arylthio/sulfinyl/sulfonyl groups, found some compounds exhibiting favorable herbicidal and insecticidal activities, indicating the potential of such structures in developing new agrochemicals (Wang et al., 2015).

Tautomeric Behavior and Spectroscopic Analysis

The tautomeric behavior of compounds similar to this compound has been investigated, providing insights into their molecular conformation critical for pharmaceutical and biological activities. Such studies contribute to understanding the structure-activity relationships of these compounds (Erturk et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of other imidazole derivatives .

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-18(2)13-6-4-5-12(9-13)15(21)20-10-14(11-20)24(22,23)16-17-7-8-19(16)3/h4-9,14H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXVWIQLRSXSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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